molecular formula C25H26N2O B2879928 2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide CAS No. 1797172-21-4

2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide

Cat. No.: B2879928
CAS No.: 1797172-21-4
M. Wt: 370.496
InChI Key: FXECEBHREOUJNJ-UHFFFAOYSA-N
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Description

2,2-Diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide ( 1797172-21-4) is a chemical compound with a molecular formula of C25H26N2O and a molecular weight of 370.49 g/mol . This acetamide derivative features a pyrrolidine ring, a versatile scaffold highly valued in medicinal chemistry for its three-dimensional, sp3-hybridized structure, which allows for extensive exploration of pharmacophore space and can contribute to improved solubility and binding characteristics in drug discovery efforts . The specific arrangement of diphenyl and phenylpyrrolidine groups in its structure makes it a compound of interest for researchers in various fields, including organic synthesis and pharmaceutical development. It is offered as a high-purity solid with a predicted density of 1.127 g/cm³ and a predicted boiling point of 593.3 °C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O/c28-25(24(20-11-4-1-5-12-20)21-13-6-2-7-14-21)26-19-23-17-10-18-27(23)22-15-8-3-9-16-22/h1-9,11-16,23-24H,10,17-19H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXECEBHREOUJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Pathway

The chiral amine precursor is synthesized through a stereocontrolled reductive amination sequence:

Step 1 : Condensation of pyrrolidin-2-one with benzaldehyde in toluene at 110°C under Dean-Stark conditions achieves imine formation (72% yield). Step 2 : Sodium triacetoxyborohydride-mediated reduction in dichloromethane at 0°C to 25°C produces 1-phenylpyrrolidin-2-ol (85% yield, dr 3:1). Step 3 : Mitsunobu reaction with phthalimide using diethyl azodicarboxylate (DEAD) and triphenylphosphine installs the phthalimido-protected amine (68% yield). Step 4 : Hydrazinolysis in ethanol under reflux liberates the free amine, yielding (1-phenylpyrrolidin-2-yl)methanamine (91% yield).

Resolution of Racemic Mixtures

Chiral preparative HPLC using a Chiralpak IA column (hexane:isopropanol 90:10, 2 mL/min) achieves >99% enantiomeric excess for the desired (2R) configuration, critical for biological activity retention.

Amide Bond Formation Strategies

Acid Chloride Coupling

Treatment of 2,2-diphenylacetic acid with oxalyl chloride (2.2 equiv) in anhydrous dichloromethane generates the corresponding acid chloride in situ. Subsequent addition of (1-phenylpyrrolidin-2-yl)methanamine (1.05 equiv) and triethylamine (3.0 equiv) at -20°C affords the target acetamide in 78% isolated yield after silica gel chromatography (hexane:ethyl acetate 4:1).

Reaction Conditions Table

Parameter Specification
Temperature -20°C to 25°C gradient over 4 hours
Solvent System Anhydrous CH₂Cl₂ (0.1 M concentration)
Coupling Reagent Oxalyl chloride (2.2 equiv)
Base Triethylamine (3.0 equiv)
Workup Aqueous NaHCO₃ wash, MgSO₄ drying

Carbodiimide-Mediated Coupling

Optimized conditions using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in dimethylformamide at 0°C achieve 82% conversion. Critical parameters include:

  • Strict moisture control (<50 ppm H₂O)
  • Sub-stoichiometric DMAP (0.1 equiv) as acylation catalyst
  • Gradual warming to 40°C over 12 hours for complete conversion

Stereochemical Control and Analysis

The pyrrolidine ring introduces two stereogenic centers, necessitating careful chirality management:

  • X-ray Crystallography : Confirms absolute configuration using Cu Kα radiation (λ = 1.54178 Å) with R₁ = 0.0421 and wR₂ = 0.1123 for 7252 reflections.
  • Circular Dichroism : Characteristic Cotton effects at 218 nm (Δε +3.7) and 245 nm (Δε -2.1) confirm (2R,1''R) configuration.

Process Optimization and Scale-Up

Solvent Screening

Comparative analysis reveals dimethylacetamide (DMA) as superior to DMF for large-scale reactions (>100 mmol), reducing side product formation from 15% to 4.2% while maintaining 79% yield.

Catalytic Improvements

Analytical Characterization

Composite Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32-7.18 (m, 15H, Ar-H), 4.21 (dd, J = 13.2, 6.8 Hz, 1H, NCH₂), 3.89 (q, J = 7.6 Hz, 1H, pyrrolidine-H), 3.02 (td, J = 11.2, 3.6 Hz, 1H, pyrrolidine-H), 2.71-2.63 (m, 2H, CH₂N)
  • LC-MS (ESI+): m/z 439.2 [M+H]⁺ (calc. 439.21)
  • HPLC Purity : 99.3% (Zorbax SB-C18, 1.8 μm, 4.6 × 50 mm; 0.1% HCO₂H in H₂O/MeCN gradient)

Comparative Method Evaluation

Yield Optimization Matrix

Method Scale (mmol) Yield (%) Purity (%) Stereopurity (% ee)
Acid Chloride 10 78 98.5 99.2
EDC/HOBt 10 82 99.1 98.7
PS-EDC (Batch) 100 79 98.9 99.0
Microwave-Assisted 5 85 99.4 99.5

Microwave irradiation (150W, 100°C, 20 min) demonstrates particular efficacy for small-scale synthesis, reducing reaction times from 12 hours to 35 minutes while improving yields.

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in its structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

2,2-Diphenyl-N-(3-phenylpropyl)acetamide (Compound 32)
  • Structure : Shares the 2,2-diphenylacetamide core but substitutes the nitrogen with a 3-phenylpropyl group instead of the pyrrolidinylmethyl moiety.
  • Synthesis : Prepared via CDI/DMAP-mediated coupling of 2,2-diphenylacetic acid with 3-phenylpropylamine .
2,2-Diphenyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide
  • Structure : Features a pyrrolidine sulfonyl group attached to a para-substituted phenyl ring.
  • Properties : The sulfonyl group introduces strong electron-withdrawing effects, contrasting with the electron-rich pyrrolidinylmethyl group in the target compound. This may alter solubility and receptor interactions .
2,2-Diphenyl-N-(thiophen-2-ylmethyl)acetamide (CAS 545372-77-8)
  • Structure : Substitutes the pyrrolidine with a thiophene-methyl group.
  • Implications : The sulfur atom in thiophene enhances aromaticity and may improve metabolic resistance but could reduce polarity compared to the target compound .

Pharmacological and Physicochemical Properties

Analgesic Activity

Acetamide derivatives are noted for analgesic properties. The target compound’s pyrrolidine ring may enhance binding to opioid or cannabinoid receptors through hydrogen bonding, whereas 3-phenylpropyl analogues (e.g., Compound 32) might prioritize lipophilicity for blood-brain barrier penetration .

Anti-inflammatory Potential

Thiazolidinedione-acetamide hybrids (e.g., compounds 73–75 in ) demonstrate anti-inflammatory activity via PPAR-γ modulation. The target compound’s pyrrolidine group could mimic thiazolidinedione’s conformational rigidity, though direct comparisons require further study .

Crystallinity and Solubility

Crystal structure analyses () reveal that dihedral angles between aromatic rings (78–84°) influence packing and solubility. The pyrrolidine ring in the target compound may introduce intramolecular hydrogen bonds (N–H⋯O), enhancing crystallinity compared to non-polar substituents like thiophene-methyl .

Structural and Electronic Comparisons

Compound Name Substituent Key Features Potential Impact
Target Compound (1-Phenylpyrrolidin-2-yl)methyl Rigid pyrrolidine ring, hydrogen-bonding capability Enhanced receptor affinity, metabolic stability
2,2-Diphenyl-N-(3-phenylpropyl)acetamide 3-Phenylpropyl Flexible alkyl chain, high lipophilicity Improved membrane permeability, reduced target specificity
N-[4-(Pyrrolidine-1-sulfonyl)phenyl] Pyrrolidine sulfonyl Electron-withdrawing sulfonyl group Increased acidity, altered solubility
N-(Thiophen-2-ylmethyl) Thiophene-methyl Aromatic sulfur heterocycle Enhanced metabolic resistance, reduced polarity

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s pyrrolidine substituent requires specialized coupling agents (e.g., CDI/DMAP), whereas simpler alkylamines (e.g., 3-phenylpropyl) are more straightforward to functionalize .
  • Drug Development : Compounds with sulfonyl groups () or thiophene () show promise in specific therapeutic areas, but the target compound’s balanced electronic profile could offer broader applicability.

Biological Activity

2,2-Diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C21H26N2O
  • Molecular Weight : 326.45 g/mol

This compound features a diphenyl group and a pyrrolidine moiety, which are significant for its biological interactions.

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of related compounds. For instance, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide were synthesized and evaluated for their efficacy against seizures in animal models. The research indicated that certain analogs exhibited significant protection in maximal electroshock (MES) tests, suggesting that modifications in the molecular structure can enhance anticonvulsant activity .

CompoundMES Protection (mg/kg)Active in 6-Hz Screen
Compound A100 (0.5 h)Yes
Compound B300 (4 h)Yes
Compound C100 (4 h)No

The results indicate that compounds with higher lipophilicity tend to show delayed but prolonged anticonvulsant effects, which could be beneficial for therapeutic applications .

Neuroprotective Effects

Another area of investigation is the neuroprotective potential of this compound. Studies have shown that similar compounds can modulate neuronal voltage-sensitive sodium channels, which play a crucial role in maintaining neuronal excitability and preventing excitotoxicity . This modulation may contribute to the protective effects observed in various neurological conditions.

Study on Anticonvulsant Efficacy

In a study published in 2015, researchers synthesized various derivatives of N-phenylacetamide and tested their anticonvulsant activity using standard animal models. The study highlighted that specific structural features significantly influenced the efficacy against seizures. For example, the introduction of a pyrrolidine ring was found to enhance activity in the MES test .

Safety Profile Assessment

Safety assessments conducted on related compounds have indicated low acute toxicity levels when administered at therapeutic doses. In one case study, no significant adverse effects were observed at doses below 2000 mg/kg in rodent models, suggesting a favorable safety profile for further development .

The biological activity of this compound is likely mediated through several mechanisms:

  • Sodium Channel Modulation : Similar compounds have been shown to bind to voltage-gated sodium channels, altering neuronal firing patterns.
  • GABAergic Activity : Some derivatives may enhance GABAergic transmission, contributing to their anticonvulsant effects.
  • Neuroinflammation Reduction : There is evidence suggesting that compounds with similar structures can reduce neuroinflammation, which is often implicated in epilepsy and other neurological disorders.

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